Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)-

Description

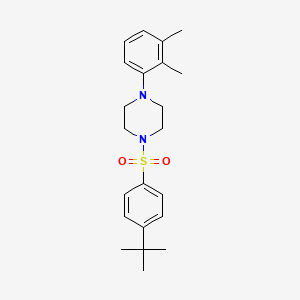

Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- is a synthetic piperazine derivative characterized by two key substituents:

- 4-tert-butylbenzenesulfonyl group: A bulky, electron-donating sulfonyl substituent that enhances lipophilicity and may influence receptor binding.

- 2,3-dimethylphenyl group: A substituted aromatic ring that contributes to steric and electronic interactions with biological targets.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-17-7-6-8-21(18(17)2)23-13-15-24(16-14-23)27(25,26)20-11-9-19(10-12-20)22(3,4)5/h6-12H,13-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMAXHHZGIELON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the tert-Butylbenzenesulfonyl Group: The tert-butylbenzenesulfonyl group can be introduced via sulfonylation reactions using tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Biological Activities

Piperazine derivatives have been studied for their potential in various therapeutic areas:

- Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of novel N-alkyl and N-sulfonyl derivatives of piperazine, which were evaluated for their efficacy against different microbial strains .

- Antidepressant Effects : Some studies suggest that piperazine-based compounds may possess antidepressant-like effects, potentially acting on serotonin receptors .

- Anti-cancer Properties : Certain piperazine derivatives have shown promise in cancer research, demonstrating cytotoxic activity against various cancer cell lines .

Case Study 1: Antimicrobial Evaluation

A study published in Bioorganic & Medicinal Chemistry focused on the synthesis of novel piperazine derivatives, including those containing the tert-butylbenzenesulfonyl group. The synthesized compounds were tested against several bacterial strains, showing varying degrees of antimicrobial activity. This research underscores the potential of these derivatives as antimicrobial agents .

Case Study 2: Antidepressant Activity

Another investigation explored the effects of piperazine derivatives on mood disorders. The study utilized animal models to assess the behavioral changes induced by these compounds, revealing significant antidepressant-like effects compared to control groups. This suggests that modifications to the piperazine structure can enhance pharmacological activity .

Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfonyl Group Variations

The nature of the sulfonyl substituent significantly impacts solubility, stability, and target affinity.

| Compound Name | Sulfonyl Substituent | Key Properties | Reference |

|---|---|---|---|

| Target Compound | 4-tert-butylbenzenesulfonyl | High lipophilicity; potential for enhanced CNS penetration due to tert-butyl group | – |

| 1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine | 4-fluoro-3-methylbenzenesulfonyl | Fluorine enhances electronegativity; may improve binding to serotonin receptors | |

| 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine | 2,3,5,6-tetramethylbenzenesulfonyl | Increased steric bulk reduces metabolic degradation; explored as a dopamine transporter inhibitor | |

| 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine | 4-methyl-3-nitrophenylsulfonyl | Nitro group introduces electron-withdrawing effects; potential for antioxidant activity |

Key Findings :

- Bulky sulfonyl groups (e.g., tert-butyl, tetramethyl) enhance metabolic stability but may reduce aqueous solubility .

- Electron-withdrawing groups (e.g., nitro, fluorine) improve binding to enzymes or receptors with polar active sites .

Aromatic Ring Substituent Variations

The 2,3-dimethylphenyl group in the target compound is compared to other aryl substituents:

Key Findings :

- The 2,3-dimethylphenyl group is associated with dopamine receptor interactions in multiple analogs .

- Addition of complex moieties (e.g., benzotriazinone) broadens activity but complicates synthesis .

Combined Substituent Effects

Comparative analysis of compounds with both sulfonyl and aryl groups:

| Compound Name | Sulfonyl Group | Aryl Group | Notable Properties | Reference |

|---|---|---|---|---|

| Target Compound | 4-tert-butylbenzenesulfonyl | 2,3-dimethylphenyl | Optimized for lipophilicity and receptor affinity | – |

| 1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine | 4-methylbenzenesulfonyl | 3-chlorophenyl | Anticonvulsant activity; lower molecular weight (441.0 g/mol) | |

| 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine | 4-methoxyphenylsulfonyl | 3-thienylmethyl | Enhanced solubility due to methoxy group; potential for CNS applications |

Key Findings :

- Methoxy and thienyl groups improve solubility and CNS penetration .

Biological Activity

Piperazine derivatives, particularly those containing sulfonyl groups, have garnered significant attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- , exploring its synthesis, biological activities, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 372.53 g/mol. The structure features a piperazine ring substituted with a tert-butylbenzenesulfonyl group and a dimethylphenyl group, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.53 g/mol |

| CAS Number | 305373-56-2 |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized various N-alkyl and N-sulfonyl derivatives of piperazine and evaluated their efficacy against several microbial strains. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Piperazine compounds have been investigated for their anticancer effects. One study highlighted that modifications to the piperazine structure could enhance its activity against cancer cell lines such as HeLa and SGC-7901. For instance, compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuropharmacological Effects

Piperazine derivatives are also being explored for their neuropharmacological effects. Some studies suggest that these compounds may have anxiolytic or antidepressant-like effects in animal models. The presence of specific substituents on the piperazine ring can influence these activities, making structural modifications a key area of research .

Case Studies

- Antimicrobial Efficacy : A series of studies conducted on various piperazine derivatives revealed that compounds similar to Piperazine, 1-(4-tert-butylbenzenesulfonyl)-4-(2,3-dimethylphenyl)- demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the sulfonyl group significantly enhances antimicrobial potency .

- Anticancer Activity : In vitro studies on modified piperazine compounds showed substantial cytotoxicity against multiple cancer cell lines. For example, one derivative exhibited an IC50 value of 0.12 µM against A549 lung cancer cells, outperforming standard chemotherapeutics .

Q & A

Q. What are the key synthetic strategies for introducing the 4-tert-butylbenzenesulfonyl and 2,3-dimethylphenyl groups onto a piperazine core?

The synthesis of this compound involves sequential functionalization of the piperazine ring. A common approach includes:

- Nucleophilic substitution : Reacting piperazine with 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., DIPEA in DCM) to install the sulfonyl group .

- Buchwald-Hartwig coupling : Introducing the 2,3-dimethylphenyl group via palladium-catalyzed cross-coupling, as demonstrated in the synthesis of analogous 4-(2,3-dimethylphenyl)piperazine derivatives .

Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for amine:electrophile).

Q. How can spectroscopic techniques (NMR, MS) validate the structural integrity of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for substituted phenyl groups), piperazine methylenes (δ 2.5–3.5 ppm), and tert-butyl protons (δ 1.3 ppm, singlet) .

- Mass spectrometry : Expected molecular ion [M+H⁺] for C₂₂H₃₁N₂O₂S⁺ (calculated m/z: 397.2). Fragmentation patterns should confirm loss of the sulfonyl group (-SO₂, ~64 Da) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s activity in Aβ42 oligomerization inhibition assays?

Adopt a yeast-based high-throughput screen (HTS) as described for structurally related piperazine derivatives (e.g., AO-15):

- Strain engineering : Use Aβ42-expressing S. cerevisiae with a galactose-inducible promoter.

- Dose-response curves : Test concentrations from 1 nM to 100 µM, monitoring growth inhibition via OD₆₀₀. Include AO-11 (positive control, IC₅₀ ~10 µM) for benchmarking .

- Thioflavin-T assay : Validate anti-aggregation effects by measuring fluorescence (λₑₓ = 450 nm, λₑₘ = 485 nm) .

Q. How do steric and electronic effects of the 2,3-dimethylphenyl substituent influence binding to biological targets?

Comparative studies on analogs with mono- or di-substituted aryl groups reveal:

- Steric effects : The 2,3-dimethyl group enhances hydrophobic interactions in receptor pockets (e.g., dopamine D3 receptors), increasing binding affinity by ~2-fold compared to unsubstituted phenyl derivatives .

- Electronic effects : Electron-donating methyl groups stabilize π-π stacking with aromatic residues (e.g., Phe346 in Aβ42), as shown in molecular docking simulations .

Q. How can contradictory data on sulfonamide-containing piperazines’ solubility be resolved?

Conflicting solubility reports arise from crystallinity and counterion effects. Mitigation strategies include:

- Salt formation : Convert the free base to hydrochloride or citrate salts, improving aqueous solubility (e.g., from 0.1 mg/mL to >5 mg/mL) .

- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, maintaining bioactivity while preventing precipitation .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis of the sulfonyl chloride .

- Purification : Use silica gel chromatography (EtOAc/hexane, 3:7) followed by recrystallization from ethanol .

- Biological assays : Include vehicle controls (0.1% DMSO) to rule out solvent-mediated artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.